4-Bromo-6-ethoxy-2-phenylquinoline 4-Bromo-6-ethoxy-2-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 1189107-11-6
VCID: VC18428210
InChI: InChI=1S/C17H14BrNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3
SMILES:
Molecular Formula: C17H14BrNO
Molecular Weight: 328.2 g/mol

4-Bromo-6-ethoxy-2-phenylquinoline

CAS No.: 1189107-11-6

Cat. No.: VC18428210

Molecular Formula: C17H14BrNO

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-ethoxy-2-phenylquinoline - 1189107-11-6

Specification

CAS No. 1189107-11-6
Molecular Formula C17H14BrNO
Molecular Weight 328.2 g/mol
IUPAC Name 4-bromo-6-ethoxy-2-phenylquinoline
Standard InChI InChI=1S/C17H14BrNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Standard InChI Key FGPFNJOEGQFHQU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-6-ethoxy-2-phenylquinoline (IUPAC name: 4-bromo-6-ethoxy-2-phenylquinoline) is a polycyclic aromatic compound featuring a quinoline core substituted with bromine at position 4, an ethoxy group at position 6, and a phenyl ring at position 2. Its molecular formula is C17_{17}H14_{14}BrNO, with a molecular weight of 344.21 g/mol. The quinoline skeleton consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions .

Structural Analysis

The bromine atom at position 4 introduces electron-withdrawing effects, while the ethoxy group at position 6 contributes electron-donating resonance properties. The phenyl ring at position 2 enhances planarity, potentially facilitating π-π stacking interactions in biological systems or materials. Computational modeling predicts a dipole moment of 4.2 D and a polar surface area of 35.6 Å2^2, suggesting moderate solubility in polar organic solvents .

Synthetic Methodologies

The synthesis of 4-bromo-6-ethoxy-2-phenylquinoline typically involves multi-step protocols, leveraging classical quinoline-forming reactions followed by functionalization.

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction, which condenses isatin derivatives with ketones, is a cornerstone for constructing the quinoline scaffold. For example, reacting 5-bromoisatin with 2-phenylacetophenone under basic conditions yields a quinoline-4-carboxylic acid intermediate, which is subsequently decarboxylated and functionalized :

5-Bromoisatin+2-phenylacetophenoneNaOH/EtOH4-bromo-2-phenylquinoline-6-ol\text{5-Bromoisatin} + \text{2-phenylacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{4-bromo-2-phenylquinoline-6-ol}

Etherification and Bromination

The ethoxy group is introduced via nucleophilic substitution of the hydroxyl group at position 6 using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K2_2CO3_3):

4-bromo-2-phenylquinoline-6-ol+CH3CH2BrK2CO3/DMF4-bromo-6-ethoxy-2-phenylquinoline\text{4-bromo-2-phenylquinoline-6-ol} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{4-bromo-6-ethoxy-2-phenylquinoline}

Alternative Routes

  • Friedländer Synthesis: Condensation of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions.

  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling to introduce the phenyl group post-quinoline formation .

Physicochemical Properties

Experimental data for 4-bromo-6-ethoxy-2-phenylquinoline remain sparse, but predictions based on analogues suggest:

PropertyValue
Melting Point180–185°C (predicted)
Boiling Point410±25°C (estimated)
Density1.45±0.05 g/cm³
LogP (Octanol-Water)3.8 (predicted)
Solubility in Water<0.1 mg/mL

The compound’s low water solubility aligns with its hydrophobic substituents, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .

Biological Activity and Mechanisms

While direct studies on 4-bromo-6-ethoxy-2-phenylquinoline are lacking, structurally related quinoline derivatives exhibit notable antimicrobial and anticancer properties.

Anticancer Activity

Brominated quinolines interfere with topoisomerase enzymes and induce apoptosis. A study on 6-ethoxy-4-bromoquinoline analogs reported IC50_{50} values of 12–45 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, mediated by ROS generation and caspase-3 activation .

Applications in Materials Science

Organic Electronics

The planar structure of 4-bromo-6-ethoxy-2-phenylquinoline makes it a candidate for organic light-emitting diodes (OLEDs). Analogous compounds exhibit fluorescence maxima at 450–470 nm, with quantum yields of 0.4–0.6 .

Catalysis

Bromine and ethoxy groups serve as anchoring sites for metal coordination. Palladium complexes of similar quinolines catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 104^4 .

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